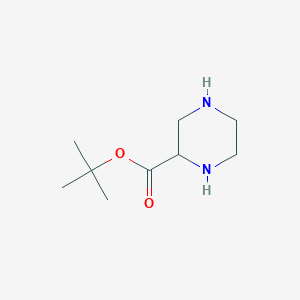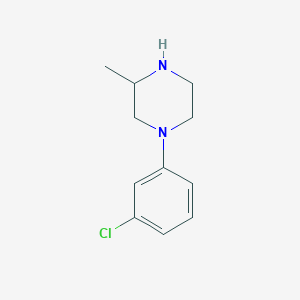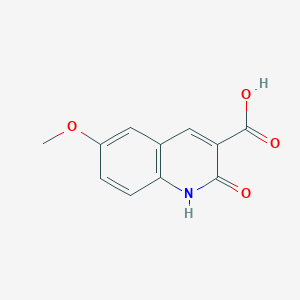
Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring with an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) typically involves the reaction of furan derivatives with chlorinating agents. One common method includes the use of acetic acid, acetic anhydride, and a zinc salt catalyst. The reaction is carried out at temperatures ranging from -10°C to 30°C, followed by a controlled pressure environment of 0-1.0 MPa and temperatures between 30°C and 120°C .
Industrial Production Methods: Industrial production of Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) often employs continuous-flow, gas-phase synthesis. This method involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a zirconium dioxide catalyst. The process is optimized to achieve high selectivity and conversion rates, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various furan derivatives, which can be further utilized in different applications .
科学的研究の応用
Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes and pathways, contributing to its observed effects .
類似化合物との比較
2-Acetylfuran: Shares a similar furan ring structure but lacks the chlorine atoms.
2,5-Dichlorofuran: Another chlorinated furan derivative with different substitution patterns.
Furfural: A furan derivative with an aldehyde group instead of an acetyl group.
Uniqueness: Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other furan derivatives may not be suitable .
特性
IUPAC Name |
2,2-dichloro-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDKLSERWQCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)





![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)





